141294-77-1
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Overview
Description
It is a peptide belonging to the natriuretic peptide family, which plays a crucial role in maintaining electrolyte-fluid balance and vascular tone . The peptide sequence is Asp-Leu-Arg-Val-Asp-Thr-Lys-Ser-Arg-Ala-Ala-Trp-Ala-Arg-Leu-Leu-Gln-Glu-His-Pro-Asn-Ala-Arg-Lys-Tyr-Lys-Gly-Ala-Asn-Lys-Lys-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys, with a disulfide bridge between cysteine residues at positions 37 and 53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Type Natriuretic Peptide (1-53), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels .
Chemical Reactions Analysis
Types of Reactions
C-Type Natriuretic Peptide (1-53), human, primarily undergoes:
Oxidation: The formation of disulfide bridges between cysteine residues.
Reduction: The breaking of disulfide bridges to yield free thiol groups.
Substitution: Amino acid substitutions can be introduced during synthesis to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acids or non-natural amino acids during SPPS.
Major Products
The major products formed from these reactions include the oxidized form with intact disulfide bridges and the reduced form with free thiol groups .
Scientific Research Applications
C-Type Natriuretic Peptide (1-53), human, has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in regulating electrolyte-fluid balance and vascular tone.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases due to its vasodilatory effects.
Industry: Utilized in the development of diagnostic assays for cardiovascular biomarkers
Mechanism of Action
C-Type Natriuretic Peptide (1-53), human, exerts its effects by binding to natriuretic peptide receptors, particularly the natriuretic peptide receptor B (NPR-B). This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family, primarily involved in reducing blood volume and pressure.
Brain Natriuretic Peptide (BNP): Similar to ANP, it is involved in cardiovascular homeostasis and is a biomarker for heart failure.
Uniqueness
C-Type Natriuretic Peptide (1-53), human, is unique due to its specific receptor affinity and distinct physiological roles compared to ANP and BNP. It is more involved in local regulation of vascular tone and growth rather than systemic effects .
Properties
CAS No. |
141294-77-1 |
---|---|
Molecular Formula |
C₂₅₁H₄₁₇N₈₁O₇₁S₃ |
Molecular Weight |
5801.77 |
sequence |
One Letter Code: DLRVDTKSRAAWARLLQEHPNARKYKGANKKGLSKGCFGLKLDRIGSMSGLGC |
Origin of Product |
United States |
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